molecular formula C2H9IN4 B2651538 1-(diaminomethylidene)-1-methylhydrazinium iodide CAS No. 113712-67-7

1-(diaminomethylidene)-1-methylhydrazinium iodide

Cat. No.: B2651538
CAS No.: 113712-67-7
M. Wt: 216.026
InChI Key: OJNYXUMDACSYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Diaminomethylidene)-1-methylhydrazinium iodide is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure and properties, which make it valuable in research and industrial applications. It is composed of a diaminomethylidene group attached to a methylhydrazinium ion, with iodide as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(diaminomethylidene)-1-methylhydrazinium iodide typically involves the reaction of methylhydrazine with cyanamide in the presence of hydroiodic acid. The reaction conditions often include controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(Diaminomethylidene)-1-methylhydrazinium iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.

    Substitution: The iodide ion can be substituted with other anions through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like chloride or bromide ions can be used to replace the iodide ion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various nitrogen-containing compounds, while reduction can produce different hydrazine derivatives.

Scientific Research Applications

1-(Diaminomethylidene)-1-methylhydrazinium iodide has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(diaminomethylidene)-1-methylhydrazinium iodide involves its interaction with various molecular targets. The diaminomethylidene group can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The methylhydrazinium ion can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methylhydrazine: A simpler compound with similar hydrazinium ion but lacking the diaminomethylidene group.

    Cyanamide: Shares the diaminomethylidene group but lacks the hydrazinium ion.

    Hydrazine: A related compound with similar reactivity but different structure.

Uniqueness

1-(Diaminomethylidene)-1-methylhydrazinium iodide is unique due to its combination of the diaminomethylidene group and the methylhydrazinium ion. This unique structure imparts specific chemical and physical properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

amino-(diaminomethylidene)-methylazanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N4.HI/c1-6(5)2(3)4;/h5H2,1H3,(H3,3,4);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNYXUMDACSYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=C(N)N)N.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H9IN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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